molecular formula C9H12BFO3 B064144 3-Fluoro-4-propoxyphenylboronic acid CAS No. 192376-68-4

3-Fluoro-4-propoxyphenylboronic acid

Cat. No. B064144
CAS RN: 192376-68-4
M. Wt: 198 g/mol
InChI Key: JJBMFQWJHYCKRY-UHFFFAOYSA-N
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Description

3-Fluoro-4-propoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da . It is used in laboratory settings for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-propoxyphenylboronic acid consists of 9 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms . The exact mass of the molecule is 198.0863526 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-propoxyphenylboronic acid include a molecular weight of 198.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 49.7 Ų, and it has a heavy atom count of 14 .

Scientific Research Applications

Organic Synthesis

3-Fluoro-4-propoxyphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . This reaction is used to form carbon-carbon bonds and is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and natural products.

Drug Discovery

The boronic acid group in 3-Fluoro-4-propoxyphenylboronic acid can interact with enzymes and proteins, making it useful in drug discovery . It can be used to design inhibitors that target proteases, an enzyme class involved in various diseases.

Diagnostic Agents

Boronic acids can bind to saccharides, which enables 3-Fluoro-4-propoxyphenylboronic acid to be used in the development of diagnostic agents . It can be part of sensors that detect glucose levels, aiding in diabetes management.

Catalyst Design

This compound can act as a ligand for catalysts used in asymmetric synthesis . The fluorine atom can influence the electronic properties of the catalyst, potentially improving its efficiency and selectivity.

Polymer Chemistry

The compound can be incorporated into polymers to introduce boronic acid functionalities . These functionalities can impart unique characteristics like self-healing properties or responsiveness to environmental stimuli.

Bioconjugation

3-Fluoro-4-propoxyphenylboronic acid: can be used in bioconjugation techniques to attach biomolecules to various substrates . This is useful in creating targeted drug delivery systems and in the modification of biomaterials.

Safety and Hazards

In terms of safety and hazards, it is advised to avoid dust formation and breathing in vapors, mist, or gas . In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and seek medical attention if necessary .

Future Directions

While specific future directions for 3-Fluoro-4-propoxyphenylboronic acid are not mentioned in the available resources, boronic acids in general are being explored for their potential in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

(3-fluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBMFQWJHYCKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584277
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192376-68-4
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution n-butyllithium (2.5 M in hexanes, 4.4 ml) was added dropwise over 5 minutes to a stirring solution of 1-bromo-3-fluoro-4-propoxybenzene (2.3 g) in tetrahydrofuran (10 ml) at -70° C. The solution was stirred at -70° C. for 15 minutes and then transferred by cannula to a solution of triisopropyl borate (4.14 g) in tetrahydrofuran (10 ml) at -78° C. Once addition was complete the mixture was stirred at room temperature for 30 minutes. A solution of dilute hydrochloric acid (2 M, 30 ml) was added and the mixture extracted with ethyl acetate (3×50 ml). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the sub-title compound as a white solid (1.19 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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